(trans-6-(Trifluoromethyl)tetrahydro-2H-pyran-3-yl)methanol
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Overview
Description
(trans-6-(Trifluoromethyl)tetrahydro-2H-pyran-3-yl)methanol is a chemical compound with the molecular formula C7H11F3O2 It is a derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle, and features a trifluoromethyl group at the 6-position and a methanol group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (trans-6-(Trifluoromethyl)tetrahydro-2H-pyran-3-yl)methanol can be achieved through several methods. One common approach involves the hydroalkoxylation of γ- and δ-hydroxy olefins using catalysts such as platinum, lanthanide triflates, or cobalt complexes . These reactions typically proceed under mild conditions and offer high yields and stereoselectivity.
Another method involves the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature, resulting in the formation of tetrahydropyran derivatives . This method is also known for its high yield and stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroalkoxylation reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of room temperature ionic liquids (RTILs) as solvents can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
(trans-6-(Trifluoromethyl)tetrahydro-2H-pyran-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(trans-6-(Trifluoromethyl)tetrahydro-2H-pyran-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (trans-6-(Trifluoromethyl)tetrahydro-2H-pyran-3-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A six-membered oxygen-containing heterocycle without the trifluoromethyl and methanol groups.
Trifluoromethyl-substituted compounds: Compounds with a trifluoromethyl group at different positions or on different heterocycles.
Methanol derivatives: Compounds with a methanol group attached to various heterocycles or aromatic rings.
Uniqueness
(trans-6-(Trifluoromethyl)tetrahydro-2H-pyran-3-yl)methanol is unique due to the combination of the trifluoromethyl group and the tetrahydropyran ring, which imparts distinct physicochemical properties and reactivity.
Properties
Molecular Formula |
C7H11F3O2 |
---|---|
Molecular Weight |
184.16 g/mol |
IUPAC Name |
[(3S,6S)-6-(trifluoromethyl)oxan-3-yl]methanol |
InChI |
InChI=1S/C7H11F3O2/c8-7(9,10)6-2-1-5(3-11)4-12-6/h5-6,11H,1-4H2/t5-,6-/m0/s1 |
InChI Key |
GJNCNBFWDIRUIF-WDSKDSINSA-N |
Isomeric SMILES |
C1C[C@H](OC[C@@H]1CO)C(F)(F)F |
Canonical SMILES |
C1CC(OCC1CO)C(F)(F)F |
Origin of Product |
United States |
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